molecular formula C25H22FNO4 B302670 3-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No. B302670
M. Wt: 419.4 g/mol
InChI Key: WNHBUXUJIOEKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FDIM-2 and is known for its unique chemical structure that makes it a promising candidate for various research purposes. In

Mechanism of Action

The mechanism of action of FDIM-2 involves its binding to the sigma-2 receptor, which is a transmembrane protein that is involved in various cellular processes. FDIM-2 has been found to have a high affinity for the sigma-2 receptor, which leads to the inhibition of cancer cell growth and the induction of apoptosis. Additionally, FDIM-2 has been found to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its potential applications in neuroscience.
Biochemical and Physiological Effects
FDIM-2 has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of ion channels and neurotransmitter receptors. Additionally, FDIM-2 has been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

FDIM-2 has several advantages for lab experiments, including its high affinity for the sigma-2 receptor, its ability to inhibit cancer cell growth, and its potential applications in drug discovery. However, FDIM-2 also has limitations, including its complex synthesis method and the limited availability of the compound.

Future Directions

There are several future directions for research on FDIM-2, including the development of new compounds that target the sigma-2 receptor, the investigation of the potential applications of FDIM-2 in the treatment of neurological disorders, and the optimization of the synthesis method for FDIM-2 to increase its availability and purity.
Conclusion
FDIM-2 is a synthetic compound with potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. Its unique chemical structure and mechanism of action make it a promising candidate for further research. However, further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of FDIM-2 involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 2,4-dioxaspiro[5.5]undecane-1,3-dione, which is then treated with 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde to yield FDIM-2. This synthesis method has been optimized to yield high purity FDIM-2 with good yields.

Scientific Research Applications

FDIM-2 has been found to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, FDIM-2 has been shown to have a high affinity for the sigma-2 receptor, which is involved in various neurological disorders. FDIM-2 has also been found to inhibit cancer cell growth and induce apoptosis in cancer cells, making it a promising candidate for cancer research. Additionally, FDIM-2 has been used in drug discovery to identify new compounds that can target sigma-2 receptors.

properties

Product Name

3-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

Molecular Formula

C25H22FNO4

Molecular Weight

419.4 g/mol

IUPAC Name

3-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C25H22FNO4/c26-21-10-4-2-8-17(21)15-27-16-18(19-9-3-5-11-22(19)27)14-20-23(28)30-25(31-24(20)29)12-6-1-7-13-25/h2-5,8-11,14,16H,1,6-7,12-13,15H2

InChI Key

WNHBUXUJIOEKTJ-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)OC(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F)C(=O)O2

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F)C(=O)O2

Origin of Product

United States

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